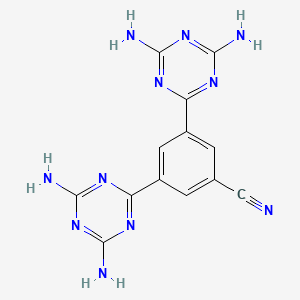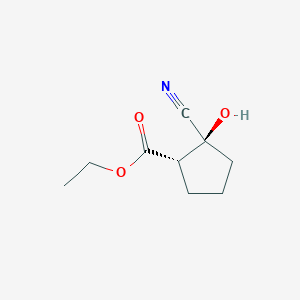![molecular formula C22H26F2 B12530387 6,7-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-cyclopenta[b]naphthalene CAS No. 669005-40-7](/img/structure/B12530387.png)
6,7-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-cyclopenta[b]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-cyclopenta[b]naphthalene is a fluorinated liquid crystal monomer. This compound is part of a class of synthetic organic compounds known for their unique structural properties, which include aromatic units and fluorine substituents. These properties make them valuable in various applications, particularly in the field of liquid crystal displays (LCDs) and other advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction involves the coupling of boronic acid derivatives with halogenated precursors in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
6,7-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-cyclopenta[b]naphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents such as bromine (Br₂) and chlorinating agents such as thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
6,7-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-cyclopenta[b]naphthalene has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials, such as liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 6,7-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-cyclopenta[b]naphthalene involves its interaction with specific molecular targets. The fluorine atoms in the compound can significantly alter the electron distribution, providing more attackable sites for reactive species such as hydroxyl radicals (HO•) and sulfate radicals (SO₄•–). These interactions can lead to various chemical transformations, affecting the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene: Another fluorinated liquid crystal monomer with similar structural properties.
5,6-difluoro-3-oxo-2,3-dihydro-1H-indene: A compound used in organic solar cells with similar fluorine substituents.
Uniqueness
6,7-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-cyclopenta[b]naphthalene is unique due to its specific arrangement of fluorine atoms and the cyclopenta[b]naphthalene core. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in advanced materials and scientific research .
Properties
CAS No. |
669005-40-7 |
|---|---|
Molecular Formula |
C22H26F2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
6,7-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-cyclopenta[b]naphthalene |
InChI |
InChI=1S/C22H26F2/c1-2-3-14-4-6-15(7-5-14)16-8-17-10-19-12-21(23)22(24)13-20(19)11-18(17)9-16/h10-16H,2-9H2,1H3 |
InChI Key |
BKLXRWFWTAEDRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2CC3=C(C2)C=C4C=C(C(=CC4=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate](/img/structure/B12530304.png)
![2-[(Trimethylsilyl)ethynyl]-5-{4-[(trimethylsilyl)ethynyl]phenyl}pyrazine](/img/structure/B12530309.png)

![Thiazolo[3,2-b][1,2,4]triazole, 6-[(4-nitrophenyl)methyl]-2-phenyl-](/img/structure/B12530330.png)
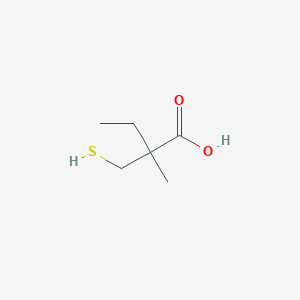
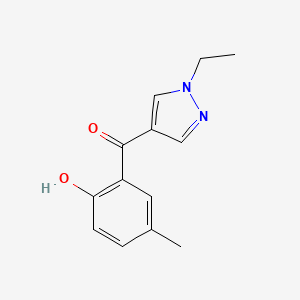
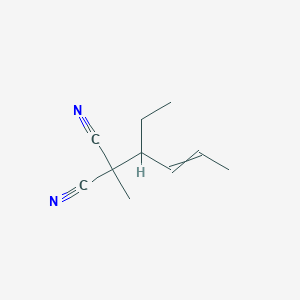
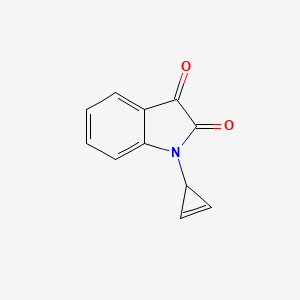
![2-[4-[4-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12530371.png)
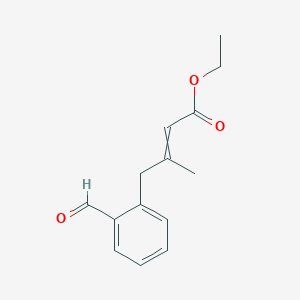

![1-(Cyclohexylmethyl)-3-ethenyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole](/img/structure/B12530380.png)
